molecular formula C6H12O6 B196036 (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one CAS No. 551-68-8

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Cat. No.: B196036
CAS No.: 551-68-8
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UHFFFAOYSA-N
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Description

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one: is a hexose derivative, specifically a ketose, characterized by the presence of five hydroxyl groups and a ketone functional group. This compound is a stereoisomer, meaning it has the same molecular formula as other hexoses but differs in the spatial arrangement of its atoms. It is commonly found in various biological systems and plays a significant role in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one can be achieved through several methods:

    Chemical Synthesis: One common method involves the oxidation of D-glucose using specific oxidizing agents under controlled conditions to yield the desired ketose.

    Enzymatic Synthesis: Enzymes such as glucose oxidase can be used to selectively oxidize glucose to produce this compound.

    Fermentation: Certain microorganisms can be employed to ferment glucose, leading to the production of this compound as a metabolic intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound under specific growth conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one can undergo oxidation reactions to form various carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various complex organic molecules.

    Biology: Plays a role in metabolic studies and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other essential metabolites. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions, facilitating its role in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    D-glucose: A common hexose with a similar structure but differs in the position of the ketone group.

    D-fructose: Another hexose with a ketone group but different stereochemistry.

    D-mannose: A hexose with a similar hydroxyl group arrangement but different stereochemistry.

Uniqueness

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This distinct arrangement allows it to participate in unique metabolic pathways and reactions compared to its isomers.

Properties

IUPAC Name

1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859146
Record name Hex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-79-6, 139686-85-4, 551-68-8
Record name sorbose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
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